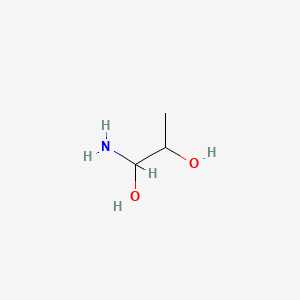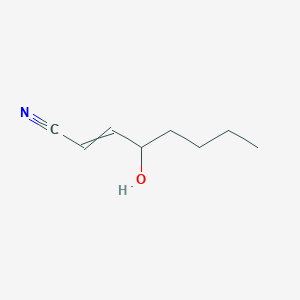
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione is an organic compound that features both bromine and chlorine atoms attached to a butane-1,3-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)butane-1,3-dione typically involves the bromination of 1-(4-chlorophenyl)butane-1,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Hydroxyl Derivatives: Formed via nucleophilic substitution.
Alcohols and Alkanes: Formed via reduction.
Carboxylic Acids and Ketones: Formed via oxidation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)butane-1,3-dione involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Bromo-1-(4-chlorophenyl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90766-27-1 |
|---|---|
Molekularformel |
C10H8BrClO2 |
Molekulargewicht |
275.52 g/mol |
IUPAC-Name |
2-bromo-1-(4-chlorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8BrClO2/c1-6(13)9(11)10(14)7-2-4-8(12)5-3-7/h2-5,9H,1H3 |
InChI-Schlüssel |
XHWBOEUFPAPDRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


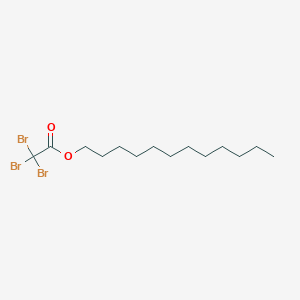
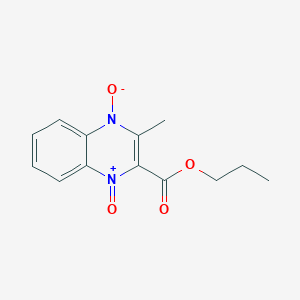
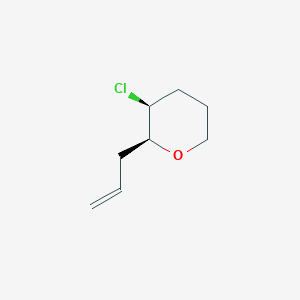
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
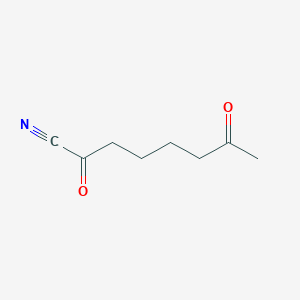
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
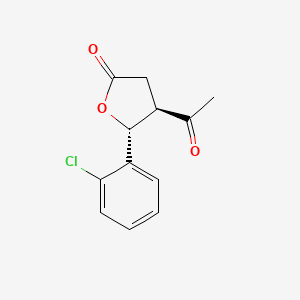
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
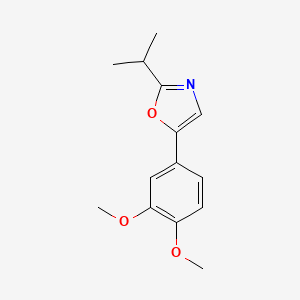

![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
